
3,6-Acridinediamine, 2,7-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Acridinediamine, 2,7-diethyl- is a chemical compound with the molecular formula C17H19N3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, and two ethyl groups at positions 2 and 7.
Preparation Methods
The synthesis of 3,6-Acridinediamine, 2,7-diethyl- can be achieved through several methods. One common synthetic route involves the reaction of 2,7-diethylacridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the desired diamine. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
3,6-Acridinediamine, 2,7-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino groups at positions 3 and 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of substituted acridines .
Scientific Research Applications
3,6-Acridinediamine, 2,7-diethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives, which are valuable in organic synthesis and materials science.
Biology: This compound is employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Acridine derivatives, including 3,6-Acridinediamine, 2,7-diethyl-, have shown potential as anticancer agents due to their ability to interfere with DNA replication and transcription.
Mechanism of Action
The mechanism of action of 3,6-Acridinediamine, 2,7-diethyl- primarily involves its interaction with DNA. The compound intercalates between the base pairs of the DNA double helix, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .
The molecular targets of this compound include DNA and various enzymes involved in DNA metabolism. The pathways affected by its action include those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
3,6-Acridinediamine, 2,7-diethyl- can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: This compound lacks the ethyl groups at positions 2 and 7, which can affect its chemical reactivity and biological activity.
Acridine Orange: A well-known fluorescent dye used in cell biology, which has different substituents on the acridine ring, leading to distinct optical properties and applications.
The uniqueness of 3,6-Acridinediamine, 2,7-diethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
83951-93-3 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2,7-diethylacridine-3,6-diamine |
InChI |
InChI=1S/C17H19N3/c1-3-10-5-12-7-13-6-11(4-2)15(19)9-17(13)20-16(12)8-14(10)18/h5-9H,3-4,18-19H2,1-2H3 |
InChI Key |
YMHUEYFGYIOCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
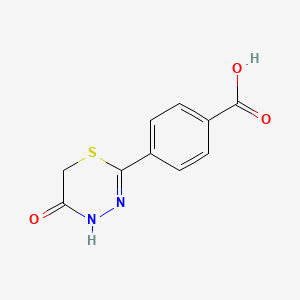
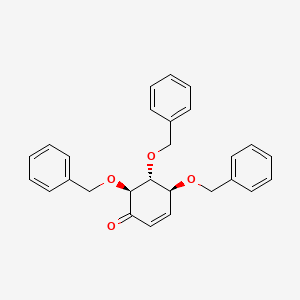
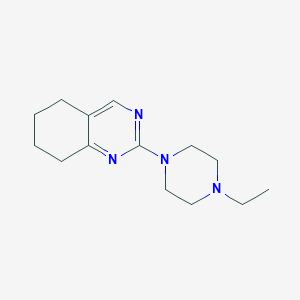
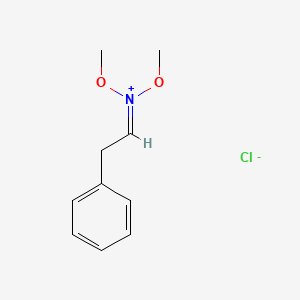
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
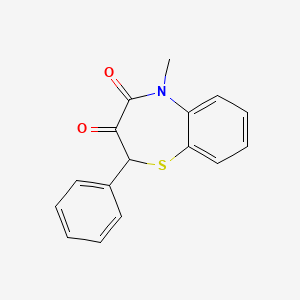
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)


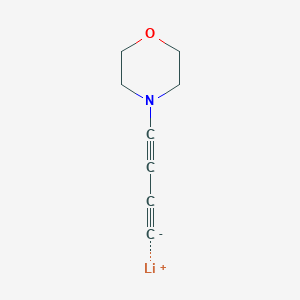
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)
![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
